Lophanthoidin F
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Overview
Description
Lophanthoidin F is a natural product found in Isodon lophanthoides with data available.
Scientific Research Applications
Endothelial Cell Apoptosis and LOX-1 Receptor Activation Lophanthoidin F has been implicated in the regulation of the lectin-like oxidized low-density lipoprotein receptor (LOX-1) in endothelial cells. This regulation plays a crucial role in the uptake of oxidized LDL, which may lead to endothelial cell apoptosis, a key process in atherosclerosis and cardiovascular diseases (Li & Mehta, 2000).
Macrophage Function and LOX-1 Activation Studies have demonstrated that Lophanthoidin F affects macrophages by modulating the LOX-1 receptor. This interaction is essential for the uptake of oxidized LDL by macrophages, which can lead to foam cell formation, a critical step in the development of atherosclerotic plaques (Noriaki Kume et al., 2000).
Lipid Metabolism and Dietary Oxidized Fish Oil Response Research has indicated that Lophanthoidin F influences lipid metabolism. Specifically, it has been shown to respond to dietary oxidized fish oil, impacting genes involved in lipid metabolism in fish, suggesting a broader impact on lipid processing and metabolic health (Yin Zhang et al., 2017).
Impact on Autophagy in Human Granulosa Cells The activation of the LOX-1 receptor, influenced by Lophanthoidin F, has been observed in human granulosa cells, affecting autophagy processes. This could have implications in reproductive health and the treatment of fertility issues (N. Duerrschmidt et al., 2006).
Role in Soil Quality and Fertilization Studies involving Lophanthoidin F have also explored its impact on soil quality and fertilization processes. It has been shown to affect soil enzyme activities and labile organic carbon fractions, indicating its potential application in agricultural sciences and soil management (Ligan Zhang et al., 2020).
Antibacterial Activity and Photocatalytic Performance Research has demonstrated the antibacterial properties of Lophanthoidin F, suggesting its potential use in developing new antibacterial agents or treatments. This characteristic, combined with its photocatalytic performance, opens up possibilities in environmental science and medicine (Karrar Hazim et al., 2022).
Chemical Analysis and Species Identification Lophanthoidin F plays a role in the chemical analysis and identification of various plant species. This application is vital for ensuring the correct identification of medicinal plants and has implications in pharmacognosy and traditional medicine (Chaozhan Lin et al., 2019).
properties
Product Name |
Lophanthoidin F |
---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3/t12?,20-,21+,22+,24-/m1/s1 |
InChI Key |
KAFLKOPTWXVBHC-RTPBUUFMSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)O |
SMILES |
CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Canonical SMILES |
CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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